molecular formula C8H11NO3 B6301648 (1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid CAS No. 1448850-60-9

(1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid

Cat. No.: B6301648
CAS No.: 1448850-60-9
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-PHDIDXHHSA-N
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Description

(1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclohexene ring with a carbamoyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with a carbamoyl chloride in the presence of a base to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production. Techniques such as continuous flow reactors and automated synthesis systems are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

(1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of (1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid: Similar structure but lacks the carbamoyl group.

    6-Carbamoylcyclohexane-1-carboxylic acid: Similar but with a saturated ring.

    Cyclohex-3-enecarboxylic acid: Lacks the carbamoyl group

Uniqueness

(1R,6R)-6-Carbamoylcyclohex-3-enecarboxylic acid is unique due to the presence of both the carbamoyl and carboxylic acid groups on a cyclohexene ring.

Properties

IUPAC Name

(1R,6R)-6-carbamoylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKWAUSBOZMHG-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183455
Record name 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, (1R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448850-60-9
Record name 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, (1R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448850-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, (1R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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